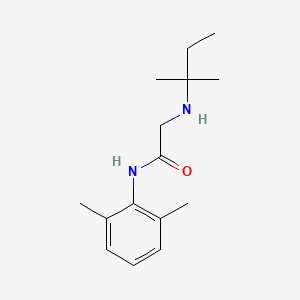![molecular formula C16H19ClN2O B14653269 1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol CAS No. 53464-18-9](/img/structure/B14653269.png)
1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both amino and chlorophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-3-chlorobenzyl chloride with aniline, followed by the addition of propanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, alkoxide ions.
Major Products Formed:
Oxidation: Quinones, oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino and chlorophenyl groups in its structure allow it to bind to specific sites on proteins, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparaison Avec Des Composés Similaires
- 4-Amino-3-chlorobenzyl alcohol
- 4-Amino-3-chlorophenylmethanol
- 4-Amino-3-chlorophenylpropanol
Comparison: Compared to these similar compounds, 1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol is unique due to the presence of both an amino group and a chlorophenyl group in its structure. This combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
53464-18-9 |
|---|---|
Formule moléculaire |
C16H19ClN2O |
Poids moléculaire |
290.79 g/mol |
Nom IUPAC |
1-[4-[(4-amino-3-chlorophenyl)methyl]anilino]propan-2-ol |
InChI |
InChI=1S/C16H19ClN2O/c1-11(20)10-19-14-5-2-12(3-6-14)8-13-4-7-16(18)15(17)9-13/h2-7,9,11,19-20H,8,10,18H2,1H3 |
Clé InChI |
LAWRJELKDQJQET-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC1=CC=C(C=C1)CC2=CC(=C(C=C2)N)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibenzo[c,g]chrysene](/img/structure/B14653188.png)
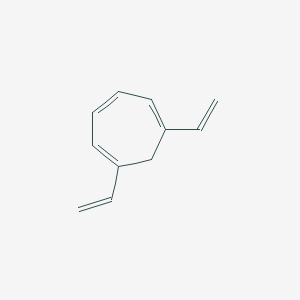
![4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653205.png)

![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol](/img/structure/B14653208.png)

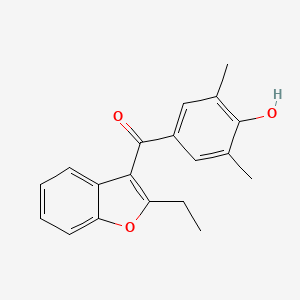
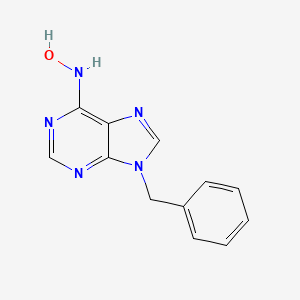

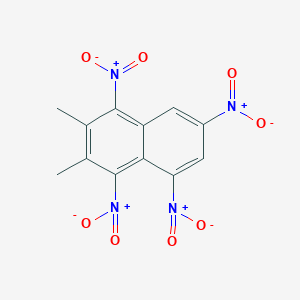
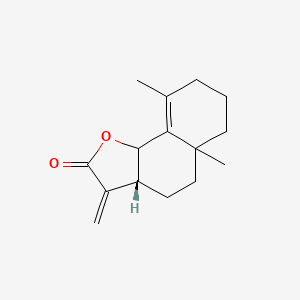
![[1-(Chloromethyl)cyclopropyl]benzene](/img/structure/B14653253.png)
